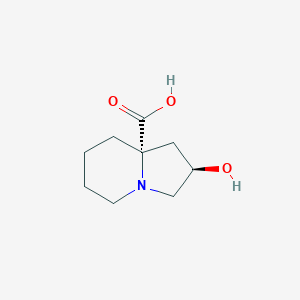![molecular formula C32H28F6N4O3 B8117388 3-[[3,5-Bis(trifluoroMethyl)phenyl]aMino]-4-[[(8a,9S)-6'-Methoxycinchonan-9-yl]amino]-3-Cyclobutene-1,2-dione](/img/structure/B8117388.png)
3-[[3,5-Bis(trifluoroMethyl)phenyl]aMino]-4-[[(8a,9S)-6'-Methoxycinchonan-9-yl]amino]-3-Cyclobutene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-[[3,5-Bis(trifluoroMethyl)phenyl]aMino]-4-[[(8a,9S)-6'-Methoxycinchonan-9-yl]amino]-3-Cyclobutene-1,2-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a quinoline moiety, a cyclobutene ring, and multiple fluorinated aromatic rings, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3,5-Bis(trifluoroMethyl)phenyl]aMino]-4-[[(8a,9S)-6'-Methoxycinchonan-9-yl]amino]-3-Cyclobutene-1,2-dione involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Cyclobutene Ring Formation: The cyclobutene ring can be formed via a [2+2] cycloaddition reaction between an appropriate diene and an alkene.
Introduction of the Fluorinated Aromatic Rings: The trifluoromethyl groups can be introduced through nucleophilic aromatic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.
Final Coupling Steps: The final assembly of the molecule involves coupling the quinoline moiety with the cyclobutene ring and the fluorinated aromatic rings using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yields and reduce costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the cyclobutene ring, converting it to a cyclobutane ring.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential as a pharmacological agent can be explored. Its fluorinated aromatic rings and quinoline moiety suggest that it may have activity against certain biological targets, such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential as a therapeutic agent. Its structure suggests that it may have activity against certain diseases, such as cancer or infectious diseases.
Industry
In industry, the compound can be used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
作用机制
The mechanism of action of 3-[[3,5-Bis(trifluoroMethyl)phenyl]aMino]-4-[[(8a,9S)-6'-Methoxycinchonan-9-yl]amino]-3-Cyclobutene-1,2-dione is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline moiety may interact with nucleic acids or proteins, while the fluorinated aromatic rings may enhance binding affinity and specificity. The compound’s unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: A simpler compound with similar fluorinated aromatic rings.
6-Methoxyquinoline: A compound with a similar quinoline moiety.
Cyclobutene Derivatives: Compounds with similar cyclobutene rings.
Uniqueness
The uniqueness of 3-[[3,5-Bis(trifluoroMethyl)phenyl]aMino]-4-[[(8a,9S)-6'-Methoxycinchonan-9-yl]amino]-3-Cyclobutene-1,2-dione lies in its combination of multiple functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h3-6,8,11-14,16-17,25-26,40-41H,1,7,9-10,15H2,2H3/t16?,17-,25-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVDHFLTDHDJKH-SSUQOBBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28F6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
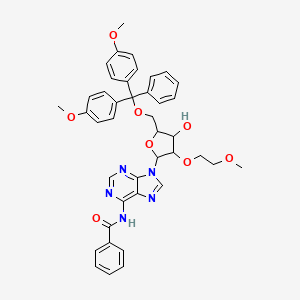
![(R)-2-((5-Amino-7-chloro-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-4,4-diethoxybutan-1-ol](/img/structure/B8117318.png)
![(R)-2-((5-Amino-7-chloro-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-4,4-diethoxybutyl acetate](/img/structure/B8117322.png)
![Tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate](/img/structure/B8117331.png)

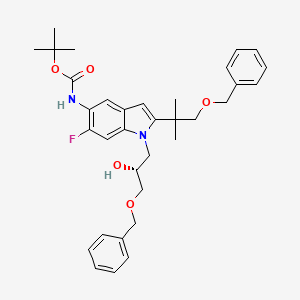
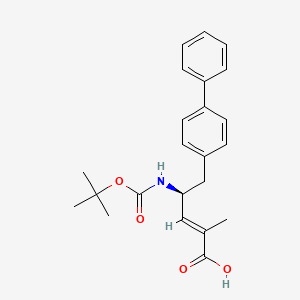
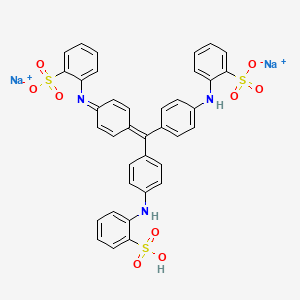
![potassium;[6-methoxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-[(E)-2-phenylethenyl]sulfonylazanide](/img/structure/B8117355.png)
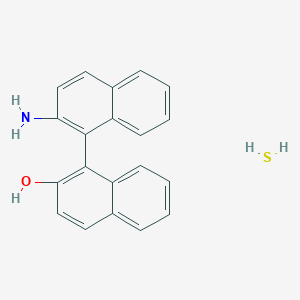
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B8117375.png)
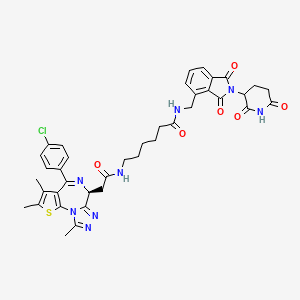
![sodium;4,5-dicarboxy-2-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzoate;hydrate](/img/structure/B8117395.png)
